molecular formula C6H8N6 B13630449 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B13630449
M. Wt: 164.17 g/mol
InChI Key: XXVCTVBOSMAIPN-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a 1-methyl-1,2,4-triazole moiety at the 4-position and an amine group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity (logP ~2.92) and hydrogen-bonding capacity (HBA: 8, HBD: 1), making it a versatile scaffold in medicinal chemistry and drug discovery . Its synthesis typically involves reductive amination or coupling reactions, as exemplified by protocols using Ti(OiPr)₄ and NaBH₄ in 1,2-DCE .

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine

InChI

InChI=1S/C6H8N6/c1-12-6(8-3-10-12)4-2-9-11-5(4)7/h2-3H,1H3,(H3,7,9,11)

InChI Key

XXVCTVBOSMAIPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(NN=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of pyrazolyl-triazole derivatives like 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine generally involves:

  • Construction of the pyrazole core with appropriate substituents.
  • Introduction of the 1-methyl-1,2,4-triazole moiety at the 4-position of the pyrazole.
  • Functionalization at the 5-position of pyrazole to introduce the amino group.

These steps can be achieved through condensation reactions, cycloadditions, and nucleophilic substitutions.

Preparation of the Pyrazole Core

2.1. Synthesis of 5-Aminopyrazoles

A key intermediate in the preparation is the 5-aminopyrazole scaffold. According to a review on approaches towards 5-aminopyrazoles, an efficient method involves the reaction of β-ketonitriles with hydrazines, yielding 5-aminopyrazoles in good yields. This approach avoids troublesome β-ketonitrile functionalities and is versatile for combinatorial synthesis.

For example:

  • β-Ketonitrile derivatives are reacted with hydrazine hydrate in ethanol or other solvents.
  • The reaction proceeds via cyclization to form the pyrazole ring with an amino group at the 5-position.
  • This method allows for various substitutions on the pyrazole ring depending on the starting materials.

Introduction of the 1-Methyl-1H-1,2,4-Triazol-5-yl Group

3.1. Formation of 1,2,4-Triazole Rings

The 1,2,4-triazole ring can be introduced via cyclization reactions involving hydrazides, amidines, or similar precursors. Methylation at the 1-position is typically achieved by methylating agents such as methyl iodide or methyl sulfate after ring formation.

3.2. Coupling with Pyrazole

The attachment of the 1-methyl-1,2,4-triazol-5-yl group to the pyrazole ring at the 4-position can be accomplished by:

  • Using halogenated pyrazole derivatives (e.g., 4-bromo- or 4-chloropyrazoles) as electrophiles.
  • Performing nucleophilic substitution or cross-coupling reactions with triazole derivatives bearing nucleophilic sites.

Literature reports analogous syntheses where 1,2,3-triazole derivatives were coupled to pyrazole rings via reactions of pyrazoline-thioamides with bromoacetyl-triazoles under basic conditions in ethanol with triethylamine, yielding pyrazolyl-triazole heterocycles in high yields (77–90%).

Specific Synthetic Route Example

A representative synthetic route adapted from related pyrazolyl-triazole syntheses involves:

Step Reagents/Conditions Description Yield (%)
1. Preparation of Pyrazoline-thioamide intermediate Condensation of chalcones with thiosemicarbazide in dry ethanol with sodium hydroxide Formation of pyrazoline-thioamide 80–90
2. Cyclization with 4-bromoacetyl-1,2,4-triazole derivatives Reflux in anhydrous ethanol with triethylamine Formation of pyrazolyl-triazole heterocycle 84–87
3. Methylation of triazole nitrogen (if needed) Methyl iodide in suitable solvent Introduction of 1-methyl substituent >90

This sequence yields compounds structurally similar to this compound, confirmed by NMR and X-ray crystallography.

Analytical Characterization and Structural Confirmation

  • NMR Spectroscopy: The ^1H NMR spectra typically show characteristic double doublets for pyrazoline protons in the 3.2–5.5 ppm range. ^13C NMR spectra confirm the presence of triazole and pyrazole carbons, with signals for methyl groups on triazole around 10–15 ppm.
  • X-ray Crystallography: Single crystal X-ray diffraction confirms the planar or slightly distorted geometry of the pyrazole and triazole rings and their relative orientation.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Notes
Pyrazole core synthesis Cyclization of β-ketonitriles with hydrazines β-Ketonitrile, hydrazine hydrate Ethanol, room temp to reflux 75–95% Efficient for 5-aminopyrazoles
Triazole ring formation Cyclization of hydrazides/amidines Hydrazides, methylating agents Reflux, methyl iodide for methylation 80–90% Methylation at N1 after ring closure
Coupling triazole to pyrazole Nucleophilic substitution or cross-coupling 4-halopyrazoles, triazole derivatives EtOH, Et3N, reflux 77–90% High yields, confirmed by X-ray

Research Results and Observations

  • The synthetic methods reported provide high yields and good purity of the target compound.
  • The combination of pyrazole and 1,2,4-triazole heterocycles in a single molecule enhances potential biological activity, making these methods valuable for medicinal chemistry.
  • Structural studies show that the pyrazole and triazole rings are nearly coplanar, which may influence the compound's interaction with biological targets.
  • The amino group at the 5-position of pyrazole is accessible for further functionalization or derivatization.

Chemical Reactions Analysis

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell survival pathways . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial pathway of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications on the Triazole Ring

4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine
  • Structural Difference : The triazole ring bears an isobutyl group instead of a methyl group.
  • This modification is observed in intermediates for kinase inhibitors .
  • Synthesis : Similar to the parent compound but requires alkylation with isobutyl halides.
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine
  • Structural Difference : A propyl chain with an imidazole group is appended to the triazole.
  • Application : Explored in GPCR-targeted therapies due to imidazole’s affinity for histamine receptors .

Modifications on the Pyrazole Ring

1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
  • Structural Difference : The pyrazole is substituted with aromatic (phenyl) and bulky (isopropylphenyl) groups.
  • Impact : Enhanced π-π stacking interactions with aromatic residues in proteins (e.g., kinases) but reduced solubility (logP ~4.0 estimated). This compound is used in materials science and as a ligand in catalysis .
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
  • Structural Difference : Methoxy groups on the phenyl ring and a methoxymethyl chain.
  • Impact : Increased electron density and solubility (due to polar methoxy groups), favoring interactions with serotonin receptors. NMR data (δ 3.3–3.8 ppm for OCH₃) confirm these substitutions .

Hybrid and Complex Derivatives

NIMH Compound F-908
  • Structure : Incorporates a fluorophenyl-indole system linked to the triazole-pyrazole core.
  • Impact : Fluorine enhances metabolic stability and bioavailability (logP ~2.92). The indole moiety enables stacking interactions with tryptophan residues in enzymes like p97 ATPase .
  • Application : Investigated in neurodegenerative disease models .
Dipotassium 2-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate
  • Structural Difference : Pyrimidine and dicarboxylate groups replace the pyrazole.
  • Impact: Acts as a thiamine pyrophosphate (TPP) analogue, inhibiting TPP-dependent enzymes (e.g., transketolase). The pyrimidine ring mimics TPP’s aminopyrimidine motif, while the dicarboxylate mimics the diphosphate .

Key Comparative Data

Compound Molecular Weight logP HBA/HBD Key Applications
Target Compound 203.20 ~2.92 8/1 Kinase/GPCR inhibitors
4-(3-Isobutyl-triazolyl)pyrazolamine 275.34 ~3.5 7/1 Kinase intermediates
NIMH F-908 487.57 2.92 8/1 Neurodegenerative research
Dipotassium TPP analogue 356.39 ~1.2 10/3 Enzyme inhibition

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s methyl group simplifies synthesis compared to bulkier derivatives (e.g., isobutyl or imidazole-propyl), reducing steric hindrance in coupling reactions .
  • Pharmacological Profiles : Methyl-substituted derivatives generally exhibit balanced solubility and permeability, while fluorinated or pyrimidine-containing analogues prioritize target specificity .
  • Crystallographic Insights : Planar triazole-pyrazole systems (as in the target) facilitate co-crystallization with proteins, aiding structure-based drug design .

Q & A

Q. What are the key structural features of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine, and how do they influence reactivity?

The compound contains a pyrazole ring substituted with an amine group at position 5 and a 1-methyl-1,2,4-triazole moiety at position 3. The triazole ring introduces electron-withdrawing effects due to its aromaticity and nitrogen-rich structure, while the pyrazole amine group can act as a nucleophile. These features enable diverse reactivity, such as participation in electrophilic substitutions (e.g., halogenation) or cross-coupling reactions. The planar geometry of the triazole ring (dihedral angle <3° with adjacent groups) further stabilizes intermediates during synthesis .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions:

  • Step 1: Cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core.
  • Step 2: Functionalization via alkylation or nucleophilic substitution to attach the triazole moiety. Key optimization parameters include solvent choice (DMF or THF for polar intermediates), temperature (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Yields improve with slow addition of reagents to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography resolves tautomeric forms (e.g., triazole vs. pyrazole tautomers) and confirms planar geometry .
  • NMR spectroscopy identifies substituent positions (e.g., methyl group on triazole at δ 2.5 ppm).
  • Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 207).

Advanced Research Questions

Q. How do electronic effects of substituents modulate this compound's reactivity in cross-coupling reactions?

The electron-withdrawing triazole group enhances electrophilicity at the pyrazole C-3 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, the methyl group on the triazole sterically hinders bulky reactants. Computational studies (DFT) show that substituents alter charge distribution, with the triazole ring lowering the LUMO energy by ~1.5 eV, favoring nucleophilic attacks .

Q. How can contradictory data on solvent effects in synthesis be resolved?

Conflicting reports on solvent efficacy (e.g., DMF vs. ethanol) arise from competing reaction pathways. For example:

  • DMF stabilizes charged intermediates in SN2 reactions (yield: 75–80%).
  • Ethanol favors tautomerization but reduces yields (50–60%) due to proton exchange side reactions. Resolution requires kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps under varied conditions .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Intermediate purification: Flash chromatography after each step removes byproducts (e.g., unreacted hydrazines).
  • Protecting groups: Use of Boc groups on the pyrazole amine prevents undesired alkylation.
  • Flow chemistry: Continuous reactors reduce degradation of heat-sensitive intermediates, improving overall yield from 40% to 65% .

Q. How does this compound interact with biological targets, and what structural analogs show promise?

Preliminary studies suggest inhibition of kinase enzymes via hydrogen bonding with the triazole N-2 atom and hydrophobic interactions with the methyl group. Structural analogs with enhanced activity include:

AnalogModificationActivity (IC₅₀)
5-Fluoro derivativeFluorine at pyrazole C-412 nM (kinase X)
3-Cyano derivativeCyano at triazole C-48 nM (kinase Y)

These modifications improve binding affinity by 3–5× compared to the parent compound .

Methodological Recommendations

  • For tautomerism analysis: Use dynamic NMR (VT-NMR) to track proton shifts between 25–80°C .
  • For scale-up synthesis: Employ microwave-assisted reactions to reduce time (from 24h to 2h) and energy .
  • For computational modeling: Apply QM/MM hybrid methods to simulate enzyme binding pockets .

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